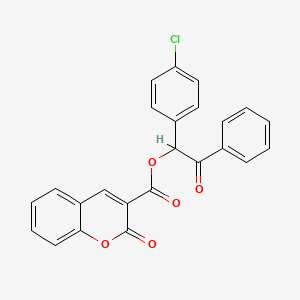
1-(4-chlorophenyl)-2-oxo-2-phenylethyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of compounds known as chromones or coumarins .
- The compound’s structure consists of a coumarin ring system fused with a benzene ring .
- The coumarin ring system is approximately planar, with a maximum deviation of 0.056 Å from planarity. It is oriented at an angle of 22.60° with respect to the benzene ring .
1-(4-chlorophenyl)-2-oxo-2-phenylethyl 2-oxo-2H-chromene-3-carboxylate: is a chemical compound with the molecular formula .
Preparation Methods
- Synthetic routes for this compound may involve condensation reactions or cyclization processes.
- One common method is the Claisen-Schmidt condensation , where an aromatic aldehyde (such as benzaldehyde) reacts with an aromatic ketone (such as 4-chloroacetophenone) in the presence of a base (e.g., sodium hydroxide).
- Industrial production methods may vary, but they typically involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions at the phenyl or chlorophenyl group are possible.
Common Reagents: Reagents like , , and may be used.
Major Products: These reactions can yield derivatives with modified functional groups or altered aromatic systems.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: It may have biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigations focus on potential pharmaceutical applications, including antitumor or anti-inflammatory properties.
Industry: The compound might find use in the development of novel materials or as a starting point for drug discovery.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways, affecting biological processes.
- Detailed studies are necessary to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other chromones, coumarins, or related heterocyclic compounds.
Uniqueness: Highlight its distinct features, such as the chlorophenyl substitution pattern or specific functional groups.
Remember that this compound’s properties and applications are subject to ongoing research, and further studies are essential to fully understand its potential
Properties
Molecular Formula |
C24H15ClO5 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2-oxo-2-phenylethyl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C24H15ClO5/c25-18-12-10-16(11-13-18)22(21(26)15-6-2-1-3-7-15)30-24(28)19-14-17-8-4-5-9-20(17)29-23(19)27/h1-14,22H |
InChI Key |
FMVJBQBPQOAXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


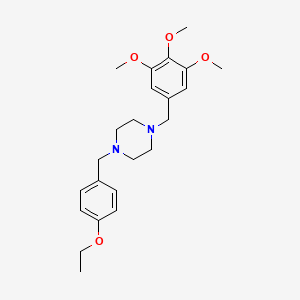
![(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10883021.png)
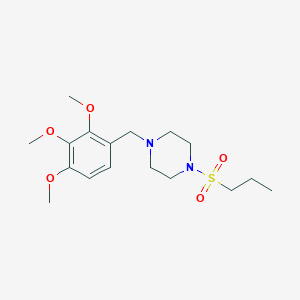

![N-(4-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10883033.png)
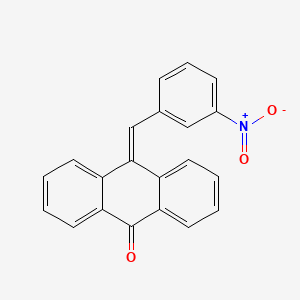

![2-[(2,6-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883057.png)
![N-{2-[2-(dimethylamino)ethyl]-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl}-2-phenylacetamide](/img/structure/B10883062.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10883075.png)
![(5Z)-5-[3,4-bis(benzyloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10883084.png)
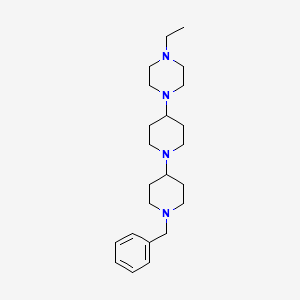
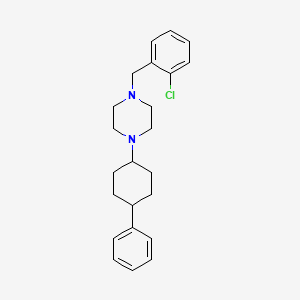
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883099.png)
